Dibutyl carbonate
Overview
Description
Dibutyl carbonate is an organic compound with the chemical formula C₉H₁₈O₃. It is a colorless to almost colorless liquid with a mild odor. This compound is known for its low toxicity and low volatility, making it a valuable solvent and plasticizer in various industrial applications. This compound is also recognized for its high thermal stability and resistance to hydrolysis.
Mechanism of Action
Target of Action
Dibutyl carbonate (DBC) is a dialkyl carbonate (DAC) that is primarily used as a reagent in various chemical reactions . It is an ambident electrophile, which means it can react with nucleophiles at two different sites . The primary targets of DBC are therefore molecules that can act as nucleophiles, such as amines, alcohols, and carboxylic acids .
Mode of Action
The mode of action of DBC involves its reaction with nucleophiles. Under appropriate conditions, DBC can undergo nucleophilic substitution to give alkoxycarbonylation and alkylation reactions . In a methylation reaction via DMC chemistry, the leaving group, i.e., the methyl carbonate – once formed – rapidly decomposes into methanol and methoxide anions, restoring the base that can then be used in truly catalytic amounts .
Biochemical Pathways
Dacs like dbc are known to participate in various chemical reactions, including alkoxycarbonylation, alkylation, and cyclization . These reactions can lead to the formation of a variety of products, depending on the specific substrates and conditions involved .
Result of Action
The result of DBC’s action depends on the specific reaction and conditions. In general, the reaction of DBC with nucleophiles leads to the formation of various products, including alkoxycarbonylated and alkylated compounds . These products can have various effects at the molecular and cellular levels, depending on their specific properties and the context in which they are formed.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl carbonate can be synthesized through several methods. One common laboratory method involves the reaction of butyl iodide with silver carbonate. This reaction is typically carried out in an organic solvent such as dimethylformamide, and the product is isolated by extraction with hexane .
Industrial Production Methods: On an industrial scale, this compound is often produced by the reaction of butanol with carbon dioxide in the presence of a catalyst. This process can be carried out under high pressure and moderate temperature conditions. Catalysts such as alkali metal carbonates or organic bases are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Dibutyl carbonate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or phenol.
Common Reagents and Conditions:
Transesterification: Typically requires a catalyst such as zinc-titanium oxides and is carried out at elevated temperatures (around 205°C).
Hydrolysis: Can be performed under acidic or basic conditions, with the reaction proceeding faster under basic conditions.
Major Products Formed:
Transesterification: Produces diphenyl carbonate and butanol.
Hydrolysis: Produces butanol and carbon dioxide.
Scientific Research Applications
Dibutyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a medium for certain biochemical reactions.
Comparison with Similar Compounds
Dimethyl carbonate: Another dialkyl carbonate with similar properties but lower molecular weight and boiling point.
Diethyl carbonate: Similar in structure but with ethyl groups instead of butyl groups, resulting in different physical properties and reactivity.
Diphenyl carbonate: A related compound used in the production of polycarbonates and as a reagent in organic synthesis.
Uniqueness: Dibutyl carbonate is unique due to its balance of low toxicity, low volatility, and high thermal stability. These properties make it particularly suitable for applications where a stable, non-volatile solvent is required. Additionally, its ability to undergo transesterification reactions with a variety of alcohols and phenols makes it a versatile reagent in organic synthesis .
Biological Activity
Dibutyl carbonate (DBC), a colorless and odorless liquid, is an organic compound commonly used as a solvent and in the synthesis of various chemicals. Its chemical formula is C9H18O3, and it has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound is classified as a carbonate ester. Its molecular structure contributes to its solubility in organic solvents and its utility in various applications. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Weight | 174.25 g/mol |
Boiling Point | 191 °C |
Density | 0.88 g/cm³ |
Solubility | Soluble in ethanol, ether |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that DBC showed inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.
Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus and Klebsiella pneumoniae, the following results were obtained:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Klebsiella pneumoniae | 500 |
The results indicated that this compound exhibited a bacteriostatic effect at concentrations lower than those required for complete bactericidal activity, suggesting its potential use as a preservative or antimicrobial agent in pharmaceuticals and food products .
Cytotoxic Activity
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study reported the cytotoxicity of this compound on human liver cancer cells (HepG2) and breast cancer cells (MCF-7). The half-maximal inhibitory concentration (IC50) values were determined as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HepG2 | 150 |
MCF-7 | 200 |
These findings suggest that this compound may possess moderate cytotoxic activity against certain cancer cell lines, indicating its potential as a candidate for further anticancer drug development .
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. This compound has been investigated for its ability to scavenge free radicals. In vitro assays demonstrated that DBC exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid.
Table: Antioxidant Activity Comparison
Compound | IC50 (µg/mL) |
---|---|
This compound | 120 |
Ascorbic Acid | 100 |
The results indicate that this compound can effectively reduce oxidative stress, which could be beneficial in therapeutic applications aimed at mitigating oxidative damage .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of this compound with various biological targets. These studies reveal that DBC can effectively bind to specific proteins involved in disease pathways, enhancing its potential therapeutic applications.
Docking Analysis Summary
- Target Protein : Beta-lactamase
- Binding Affinity : -8.5 kcal/mol
- Key Interactions : Hydrogen bonds with critical amino acid residues.
These interactions suggest that this compound may serve as an effective inhibitor for specific enzymes involved in drug resistance mechanisms .
Properties
IUPAC Name |
dibutyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVWOKQMDLQXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060255 | |
Record name | Carbonic acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
542-52-9 | |
Record name | Dibutyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonic acid, dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-BUTYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62WFZ7P7QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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